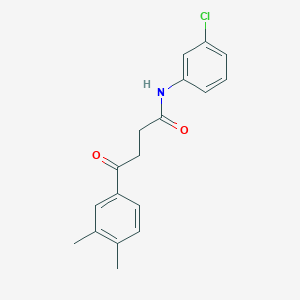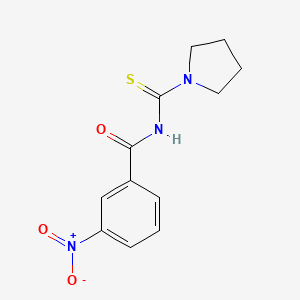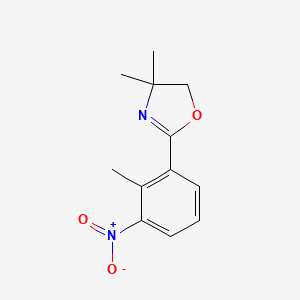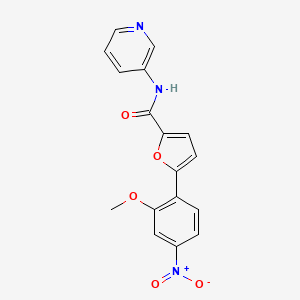![molecular formula C16H12O4 B5700038 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate CAS No. 313471-09-9](/img/structure/B5700038.png)
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate
Übersicht
Beschreibung
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate, also known as coumarin-3-acetate, is a chemical compound that belongs to the coumarin family. Coumarins are widely distributed in nature and have been identified in various plants, including tonka beans, sweet clover, and cassia cinnamon. Coumarin derivatives have been found to possess various biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate is not fully understood. However, it has been suggested that the compound exerts its biological activities through various mechanisms, including inhibition of enzymes involved in blood coagulation, suppression of pro-inflammatory cytokines, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of coagulation factors such as thrombin and factor Xa, which are involved in the blood clotting process. In addition, it has been found to suppress the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the inflammatory response. Moreover, it has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that plays a crucial role in the prevention and treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate has several advantages as a research tool. It is readily available and can be synthesized using simple and cost-effective methods. In addition, it exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, there are also some limitations associated with the use of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate in lab experiments. For instance, its solubility in water is relatively low, which can limit its use in certain assays. Moreover, its stability under different experimental conditions needs to be carefully evaluated to ensure accurate and reproducible results.
Zukünftige Richtungen
There are several future directions for research on 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate. One area of interest is the development of novel synthetic methods for producing coumarin derivatives with improved biological activities. Another area of research is the elucidation of the molecular mechanisms underlying the pharmacological effects of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate. Moreover, the potential use of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate as a therapeutic agent for various diseases, including cancer and inflammatory disorders, warrants further investigation. Finally, the development of new formulations and delivery systems for 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate could enhance its therapeutic potential and improve its bioavailability.
Synthesemethoden
The synthesis of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate can be achieved through various methods. One of the most common methods is the Knoevenagel condensation reaction between 4-methyl-7-hydroxycoumarin and acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and produces a yellow crystalline product with a yield of around 70%.
Wissenschaftliche Forschungsanwendungen
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate has been extensively studied for its biological activities. It has been found to possess various pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities. In addition, it has been shown to exhibit antioxidant, antimicrobial, and antiviral activities.
Eigenschaften
IUPAC Name |
(4-methyl-6-oxobenzo[c]chromen-3-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-9-14(19-10(2)17)8-7-12-11-5-3-4-6-13(11)16(18)20-15(9)12/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVAUHFCLABBSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701232843 | |
| Record name | 3-(Acetyloxy)-4-methyl-6H-dibenzo[b,d]pyran-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701232843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate | |
CAS RN |
313471-09-9 | |
| Record name | 3-(Acetyloxy)-4-methyl-6H-dibenzo[b,d]pyran-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313471-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Acetyloxy)-4-methyl-6H-dibenzo[b,d]pyran-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701232843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5699956.png)
![2-(4-chlorophenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5699959.png)
![N'-ethyl-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5699967.png)
![methyl 2-[(2,5-dimethylbenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5699988.png)
![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B5699990.png)

![1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine](/img/structure/B5700007.png)

![6-chloro-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5700026.png)

![2-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5700041.png)


